![molecular formula C6H10O3 B163502 Methyl 2-(3-methyloxiran-2-yl)acetate CAS No. 133162-73-9](/img/structure/B163502.png)
Methyl 2-(3-methyloxiran-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-methyloxiran-2-yl)acetate, also known as methyl glycidate, is an organic compound commonly used in the pharmaceutical and chemical industries. This compound is a colorless liquid with a fruity odor and is soluble in water and alcohol. Methyl glycidate is used as a starting material for the synthesis of various drugs and chemicals, making it an essential compound in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-methyloxiran-2-yl)acetate glycidate is not well understood. However, it is believed to act as a nucleophile and can undergo various chemical reactions such as esterification, alkylation, and oxidation. Methyl glycidate is also known to inhibit the activity of certain enzymes, which may explain its use as an insecticide and fungicide.
Biochemical and Physiological Effects:
Methyl glycidate is not known to have any significant biochemical or physiological effects on humans. However, it is considered to be a mild irritant and can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl glycidate is a relatively cheap and readily available compound, making it an attractive starting material for the synthesis of various drugs and chemicals. It is also relatively stable and can be stored for long periods without significant degradation. However, it is a highly flammable and volatile compound, which can pose a safety hazard in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-(3-methyloxiran-2-yl)acetate glycidate in scientific research. One area of interest is the synthesis of new anti-cancer drugs using Methyl 2-(3-methyloxiran-2-yl)acetate glycidate as a starting material. Additionally, the use of Methyl 2-(3-methyloxiran-2-yl)acetate glycidate in the synthesis of new insecticides and fungicides could help address the growing problem of pesticide resistance. Finally, the use of Methyl 2-(3-methyloxiran-2-yl)acetate glycidate as a flavoring agent in the food industry could lead to the development of new and unique flavors.
Synthesemethoden
The synthesis of Methyl 2-(3-methyloxiran-2-yl)acetate glycidate involves the reaction of glycidol with Methyl 2-(3-methyloxiran-2-yl)acetate acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place at room temperature and yields Methyl 2-(3-methyloxiran-2-yl)acetate glycidate as the main product. The reaction mechanism involves the opening of the epoxide ring of glycidol by the nucleophilic attack of the carbonyl group of Methyl 2-(3-methyloxiran-2-yl)acetate acetate.
Wissenschaftliche Forschungsanwendungen
Methyl glycidate has been extensively used in scientific research for the synthesis of various drugs and chemicals. It is a key building block for the synthesis of anti-cancer drugs such as tamoxifen and raloxifene. Methyl glycidate is also used in the synthesis of insecticides, herbicides, and fungicides. Additionally, it is used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
133162-73-9 |
---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
methyl 2-(3-methyloxiran-2-yl)acetate |
InChI |
InChI=1S/C6H10O3/c1-4-5(9-4)3-6(7)8-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
ACMRZJAYPUKZTR-UHFFFAOYSA-N |
SMILES |
CC1C(O1)CC(=O)OC |
Kanonische SMILES |
CC1C(O1)CC(=O)OC |
Synonyme |
Pentonic acid, 3,4-anhydro-2,5-dideoxy-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.